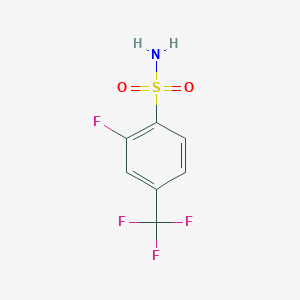
2-Fluoro-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine . This reaction can be carried out under room temperature or heated conditions, depending on the desired reaction rate and yield. The reaction is usually performed in an appropriate solvent such as chloroform or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from reactions involving 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide depend on the specific reaction type. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions could produce sulfonic acids or other oxidized products.
Scientific Research Applications
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The sulfonamide group can form strong interactions with target proteins, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the fluorine atom on the benzene ring.
Trifluoromethanesulfonamide: Similar in containing the trifluoromethyl and sulfonamide groups but differs in the overall structure.
Uniqueness
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of fluorine, trifluoromethyl, and sulfonamide groups on a single benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5F4NO2S |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |
InChI Key |
RRYQACLXGHKYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
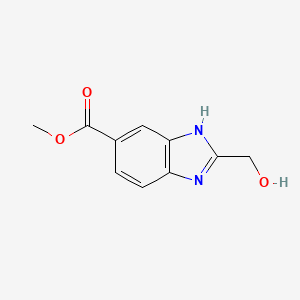
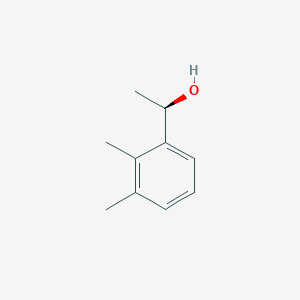
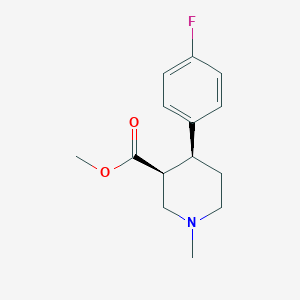
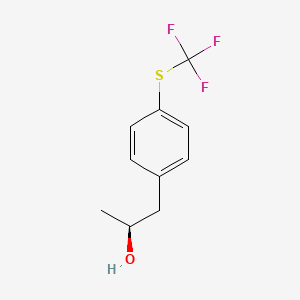
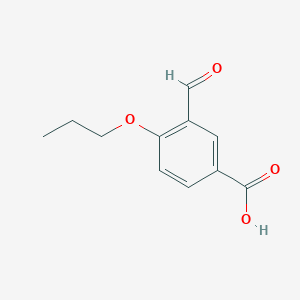
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
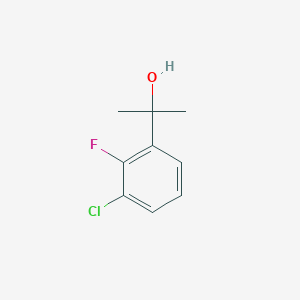
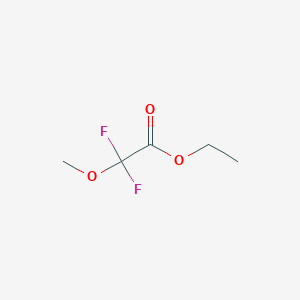

![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)
![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)

